2-chloro-N-cyclopropyl-6-nitroaniline
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Overview
Description
2-chloro-N-cyclopropyl-6-nitroaniline is an organic compound with the molecular formula C9H9ClN2O2 It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 2-position, a nitro group at the 6-position, and a cyclopropyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of 2-chloroaniline to form 2-chloro-6-nitroaniline. This intermediate is then subjected to a cyclopropylation reaction, where the amino group is reacted with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The starting materials are often sourced in bulk, and the reactions are optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-6-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-chloro-N-cyclopropyl-6-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-chloro-N-cyclopropyl-6-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-6-nitroaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-nitroaniline: Lacks the cyclopropyl group.
4-chloro-N-cyclopropyl-2-nitroaniline: Chlorine and nitro groups are in different positions.
N-cyclopropyl-4-nitroaniline: Lacks the chlorine atom.
Uniqueness
2-chloro-N-cyclopropyl-6-nitroaniline is unique due to the presence of both the chlorine and nitro groups on the aniline ring, as well as the cyclopropyl group attached to the nitrogen atom. This combination of substituents imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C9H9ClN2O2 |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-6-nitroaniline |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-2-1-3-8(12(13)14)9(7)11-6-4-5-6/h1-3,6,11H,4-5H2 |
InChI Key |
OUUDEQCLPUSGFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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